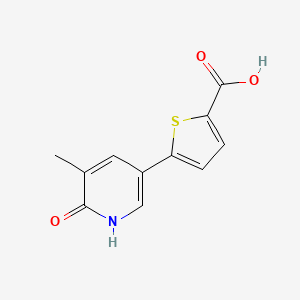

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

Descripción

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 6-hydroxy-5-methylpyridin-3-yl group and a carboxylic acid moiety at the 2-position. This structure combines the π-electron-rich thiophene system with a functionalized pyridine ring, making it a promising scaffold for medicinal chemistry. The hydroxyl and methyl groups on the pyridine ring enhance hydrogen-bonding and hydrophobic interactions, respectively, which are critical for biological activity.

Propiedades

IUPAC Name |

5-(5-methyl-6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWPABHGARQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the condensation of a pyridine derivative with a thiophene carboxylic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyridine and thiophene rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Formation of 5-(6-oxo-5-methylpyridin-3-yl)thiophene-2-carboxylic acid.

Reduction: Formation of 5-(6-hydroxy-5-methylpyridin-3-yl)thiophene-2-methanol.

Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid with structurally related thiophene derivatives, focusing on substituents, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: The pyrrolo[2,3-d]pyrimidine-linked compound (19a) exhibits potent antitumor activity due to its ability to inhibit folate metabolism . In contrast, the 4-bromophenyl derivative (3ae) shows antiviral activity, highlighting the role of halogen substituents in targeting viral proteases . The hydroxyphenyl analog (CAS 116016-57-0) demonstrates antibacterial activity, likely due to phenolic redox properties .

Physicochemical Properties :

- Melting Points : Compounds with rigid heterocyclic linkers (e.g., 19a, 200–201°C) have higher melting points than aliphatic derivatives (e.g., 19c, 175–176°C) due to increased crystallinity .

- Solubility : The methylsulfonyl group in 5-(Methylsulfonyl)thiophene-2-carboxylic acid enhances water solubility, making it suitable for aqueous formulations .

Synthetic Accessibility: Amino vs. Hydroxyl Groups: The amino-substituted pyridine (CAS 872838-44-3) is synthesized via palladium-catalyzed coupling, while hydroxylated analogs may require protective group strategies . Ester Derivatives: Ethyl 5-(3-pyridinyl)-2-thiophenecarboxylate () serves as a precursor for carboxylic acid derivatives, enabling prodrug development .

Actividad Biológica

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 887201-37-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 235.26 g/mol

- LogP : 2.55

- Polar Surface Area : 70 Ų

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene and pyridine compounds exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Pyrrole derivatives | Antimicrobial | 3.12 - 12.5 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This activity may be relevant in conditions such as arthritis and other inflammatory diseases.

The proposed mechanism involves the inhibition of specific enzymes or receptors involved in inflammation and microbial resistance. For instance, compounds with similar structures have been shown to act as allosteric modulators on G-protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain response .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that compounds structurally related to this compound exhibited lower MIC values compared to standard antibiotics . -

Inflammation Model

In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting a potential therapeutic role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated thiophene-carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) and a suitably substituted pyridine boronic acid (e.g., 6-hydroxy-5-methylpyridin-3-ylboronic acid). Catalysts like Pd(PPh₃)₄ in a DMF/H₂O solvent system at 80–100°C are commonly used. Yield optimization requires precise control of temperature, catalyst loading, and stoichiometry .

- Data Considerations : Variations in reaction time (6–24 hours) and base selection (e.g., Na₂CO₃ vs. K₂CO₃) can alter yields by 15–20%. Impurities from incomplete coupling or dehalogenation must be monitored via HPLC .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify regioselectivity of the pyridine-thiophene linkage and absence of tautomerism in the hydroxy group.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and intermolecular interactions, critical for confirming the hydroxy group’s position and hydrogen-bonding networks.

Q. What are the solubility profiles of this compound in common solvents, and how do they impact biological assays?

- Solubility Data : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50–100 mg/mL) or ethanol (10–20 mg/mL). For cell-based assays, DMSO stock solutions should be diluted to ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How does the hydroxy group at the 6-position of the pyridine ring influence the compound’s biological activity compared to amino or halogen substituents?

- Structure-Activity Relationship (SAR) : The hydroxy group enhances hydrogen-bonding potential with target proteins (e.g., kinases or receptors), increasing binding affinity compared to non-polar substituents like methyl or chloro groups. In contrast, amino groups may introduce undesired basicity, altering pharmacokinetics. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets like tyrosine kinases .

- Experimental Validation : Compare IC₅₀ values against analogs (e.g., 5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid ) in enzyme inhibition assays.

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Challenges : The compound’s flexibility (due to rotatable thiophene-pyridine bond) and tendency to form polymorphs complicate crystal growth.

- Solutions : Use slow evaporation in mixed solvents (e.g., DCM/hexane) at 4°C. For refinement, SHELXL’s TWIN and HKLF5 commands can address twinning issues common in polar space groups (e.g., P2₁/c) .

Q. How do conflicting bioactivity data from different studies arise, and how should researchers reconcile them?

- Sources of Contradiction :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can alter IC₅₀ values by 1–2 orders of magnitude.

- Impurity Artifacts : Residual Pd catalysts (≤50 ppm) may falsely enhance or suppress activity. ICP-MS validation is recommended .

- Resolution : Standardize assay protocols (e.g., NIH Guidelines) and report purity metrics (HPLC ≥95%).

Methodological Recommendations

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) and UV detection at 254 nm .

- In Silico Modeling : Employ Gaussian 09 for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Biological Testing : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.